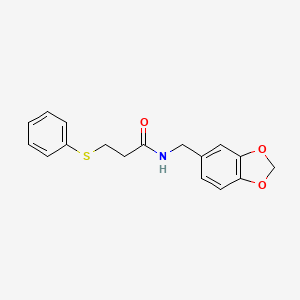
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is a chemical compound that features a benzodioxole ring and a phenylsulfanyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole Ring to the Propanamide Backbone: This step involves the reaction of the benzodioxole derivative with a suitable propanamide precursor under specific conditions, such as the use of a base like sodium hydride in a solvent like dimethylformamide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways involving sulfanyl groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and phenylsulfanyl group may interact with specific binding sites, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is unique due to the presence of both the benzodioxole ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(8-9-22-14-4-2-1-3-5-14)18-11-13-6-7-15-16(10-13)21-12-20-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFZMRKTDOWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2-Hydroxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7600522.png)
![5-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7600523.png)
![[4-(3-Methoxypropylsulfonyl)morpholin-2-yl]methanol](/img/structure/B7600526.png)
![2-[1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclobutyl]acetic acid](/img/structure/B7600536.png)
![2-[1-[[3-(Trifluoromethyl)benzoyl]amino]cyclobutyl]acetic acid](/img/structure/B7600540.png)
![2-[1-[3-(2-Chlorophenyl)sulfanylpropanoylamino]cyclobutyl]acetic acid](/img/structure/B7600545.png)
![2-[1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600559.png)
![2-[1-(Thiadiazole-5-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600566.png)
![2-[1-[(2-Methylfuran-3-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600568.png)
![2-[1-(Cyclopropylsulfonylamino)cyclobutyl]acetic acid](/img/structure/B7600582.png)
![2-[1-[(5-Fluoropyridin-3-yl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600591.png)
![2-[1-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600595.png)
![2-[1-(3-Phenylsulfanylpropanoylamino)cyclobutyl]acetic acid](/img/structure/B7600608.png)
![N-cyclopropyl-2-[2-(hydroxymethyl)morpholin-4-yl]acetamide](/img/structure/B7600609.png)
